L-Glutamine-2,3,3,4,4-d5 L-Glutamine-2,3,3,4,4-d5 L-Glutamine-d5 is intended for use as an internal standard for the quantification of L-glutamine by GC- or LC-MS. L-Glutamine is a non-essential amino acid involved in many biochemical processes. It is synthesized in vivo by glutamate and ammonia. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA. L-Glutamine decreases adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS. It has commonly been used in cell culture media. Formulations containing L-glutamine have been used in the treatment of sickle cell disease.

Brand Name: Vulcanchem
CAS No.: 14341-78-7
VCID: VC21078430
InChI: InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
SMILES: C(CC(=O)N)C(C(=O)O)N
Molecular Formula: C5H10N2O3
Molecular Weight: 151.18 g/mol

L-Glutamine-2,3,3,4,4-d5

CAS No.: 14341-78-7

Cat. No.: VC21078430

Molecular Formula: C5H10N2O3

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamine-2,3,3,4,4-d5 - 14341-78-7

Specification

CAS No. 14341-78-7
Molecular Formula C5H10N2O3
Molecular Weight 151.18 g/mol
IUPAC Name (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
Standard InChI InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
Standard InChI Key ZDXPYRJPNDTMRX-NKXUJHECSA-N
Isomeric SMILES [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N
SMILES C(CC(=O)N)C(C(=O)O)N
Canonical SMILES C(CC(=O)N)C(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Composition

L-Glutamine-2,3,3,4,4-d5, also known as L-Glutamic acid 5-amide-d5 or (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, is a deuterated variant of the amino acid L-Glutamine. Its Chemical Abstracts Service (CAS) registry number is 14341-78-7. The compound features five deuterium atoms substituted at positions 2, 3, 3, 4, and 4 of the glutamine carbon backbone, which gives it distinct spectroscopic properties while maintaining similar chemical behavior to non-deuterated glutamine.

Physical Characteristics

L-Glutamine-2,3,3,4,4-d5 typically appears as a white crystalline powder with a molecular weight slightly higher than standard L-Glutamine due to the deuterium substitutions. The compound maintains the same stereochemistry as L-Glutamine, with the S configuration at the alpha carbon. This preservation of stereochemistry is crucial for its biological relevance, as organisms utilize L-amino acids rather than their D counterparts.

Synthesis and Production Methods

Deuteration Techniques

The synthesis of L-Glutamine-2,3,3,4,4-d5 typically involves sophisticated deuteration processes that selectively replace hydrogen atoms with deuterium at specific positions. One common approach involves catalytic exchange reactions using deuterium oxide (D₂O) as the deuterium source. This process typically requires specialized catalysts, often palladium-based, that facilitate the exchange under controlled temperature and pressure conditions.

Purification Methods

Following synthesis, L-Glutamine-2,3,3,4,4-d5 undergoes rigorous purification to achieve the high purity levels required for research applications. Common purification techniques include:

Purification TechniquePurposeTypical Efficiency
CrystallizationRemoves impurities through selective crystallization85-95%
ChromatographySeparates compound from reaction byproducts90-98%
Ion ExchangeRefines purity by removing charged contaminants95-99%

The final product typically achieves purity levels exceeding 98%, with deuterium incorporation rates of over 98% at the specified positions.

Quality Control

Quality control for L-Glutamine-2,3,3,4,4-d5 involves comprehensive analytical testing, including nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, mass spectrometry to verify molecular weight, and chromatographic techniques to assess purity.

Biochemical Significance

Metabolic Relevance

L-Glutamine plays a crucial role in numerous metabolic processes within mammalian cells. As the most abundant free amino acid in the human body, glutamine serves as a major nitrogen carrier and participates in protein synthesis, nucleotide biosynthesis, and energy production. The deuterated form, L-Glutamine-2,3,3,4,4-d5, retains these biochemical properties while providing a traceable marker for metabolic studies.

Cellular Functions

Within cells, L-Glutamine serves as a substrate for glutamine synthetase in neurons for the biosynthesis of major excitatory and inhibitory neurotransmitters, including glutamate and gamma-aminobutyric acid (GABA). The deuterated variant enables researchers to track these conversion processes with greater precision, offering insights into neurotransmitter synthesis and metabolism that would be challenging to obtain otherwise.

Metabolic Pathways

L-Glutamine-2,3,3,4,4-d5 participates in the same metabolic pathways as non-deuterated glutamine. It can be converted to glutamate through the action of glutaminase, and subsequently to alpha-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. The deuterium labeling allows researchers to trace these conversions using mass spectrometry and other analytical techniques.

Research Applications

Metabolic Tracing Studies

One of the primary research applications of L-Glutamine-2,3,3,4,4-d5 involves tracing metabolic pathways. The deuterium labeling provides a distinct mass signature that researchers can follow through various biochemical transformations. This capability is particularly valuable for investigating the glutamate-glutamine cycle in mammalian cells and understanding how glutamine metabolism influences cellular functions such as protein synthesis and energy production.

Cancer Research

Cancer cells often exhibit altered glutamine metabolism, with many tumors showing increased glutamine uptake and utilization. L-Glutamine-2,3,3,4,4-d5 has proven invaluable in cancer research, allowing investigators to track how tumor cells utilize glutamine to sustain growth under nutrient-deprived conditions. These studies have provided insights into potential therapeutic targets for cancer treatment.

Pharmacokinetic Studies

The unique mass characteristics of L-Glutamine-2,3,3,4,4-d5 make it ideal for pharmacokinetic studies. Researchers can administer the compound and track its absorption, distribution, metabolism, and excretion using mass spectrometry-based techniques. This application is particularly relevant for developing drugs that target glutamine metabolism or utilize glutamine as a delivery vehicle.

Cellular Responses to Glutamine Deprivation

Glutamine Dependency in Cellular Metabolism

Research using L-Glutamine and its deuterated forms has revealed the critical dependency of mammalian cells on glutamine. When cells are deprived of glutamine, significant metabolic reprogramming occurs. Studies have demonstrated that glutamine depletion can induce apoptosis in many cell types, highlighting its essential role in cellular survival .

Asparagine as a Rescue Mechanism

Interestingly, research has shown that exogenous asparagine can rescue cell survival and growth in glutamine-deprived conditions. This rescue mechanism isn't related to restoring the anaplerotic input into the TCA cycle but appears to be linked to protein synthesis. Asparagine supplementation allows for the restoration of translation in the absence of glutamine, as measured by the incorporation of puromycin, a tyrosyl-tRNA mimetic .

Glutamine Synthetase Regulation

Under glutamine-depleted conditions, cells upregulate glutamine synthetase (GLUL), the rate-limiting enzyme for glutamine biosynthesis. Research has shown that GLUL protein levels show little or no induction following glutamine depletion unless exogenous asparagine is added. This suggests that asparagine facilitates translation of GLUL protein during glutamine limitation, enabling cells to synthesize glutamine when external sources are unavailable .

Analytical Methods for L-Glutamine-2,3,3,4,4-d5 Detection

Mass Spectrometry Techniques

Mass spectrometry represents the gold standard for detecting and quantifying L-Glutamine-2,3,3,4,4-d5 in biological samples. The deuterium labeling creates a distinct mass shift of +5 Da compared to natural glutamine, allowing precise identification and quantification. Common mass spectrometry techniques used include:

TechniqueApplicationDetection Limit
LC-MS/MSQuantification in complex matrices1-10 ng/mL
GC-MSAnalysis after derivatization5-50 ng/mL
MALDI-TOFTissue imaging studies10-100 ng/g tissue

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about L-Glutamine-2,3,3,4,4-d5, particularly regarding the positions of deuterium incorporation. Deuterium NMR (²H-NMR) can specifically detect the deuterated positions, while proton NMR (¹H-NMR) shows the absence of signals at positions where deuterium has replaced hydrogen.

Sample Preparation Considerations

Effective analysis of L-Glutamine-2,3,3,4,4-d5 in biological samples requires careful sample preparation to minimize losses and prevent exchange of deuterium with hydrogen from the environment. Typical sample preparation protocols include protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by concentration and analysis.

Comparative Studies with Other Deuterated Compounds

Comparison with Non-Deuterated L-Glutamine

While L-Glutamine-2,3,3,4,4-d5 behaves similarly to non-deuterated L-Glutamine in most biological systems, subtle differences exist due to the kinetic isotope effect. The carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, which can affect reaction rates in enzymes that cleave these bonds. These differences, though generally minor, must be considered when interpreting results from studies using deuterated compounds.

Advantages Over Other Tracers

Compared to radioactive tracers like tritium-labeled glutamine, L-Glutamine-2,3,3,4,4-d5 offers several advantages:

Tracer TypeAdvantagesLimitations
L-Glutamine-2,3,3,4,4-d5Non-radioactive, stable over time, precise positional labelingRequires sophisticated detection methods
³H-GlutamineHigh sensitivity, easier detectionRadiation hazards, potential for exchange with environment
¹⁴C-GlutamineModerate stability, well-established methodsRadiation hazards, lower specificity for positional tracking
¹⁵N-GlutamineTracks nitrogen metabolism specificallyLimited to nitrogen-containing metabolites

Alternative Deuterated Amino Acids

Other deuterated amino acids, such as L-Glutamic acid-d5, offer complementary research tools for metabolic studies. The choice between different deuterated compounds depends on the specific metabolic pathways under investigation and the analytical techniques available.

Future Research Directions

Integration with Multi-Omics Approaches

The future of L-Glutamine-2,3,3,4,4-d5 research lies in its integration with multi-omics approaches. Combining metabolomics data from deuterium-labeled glutamine studies with proteomics and transcriptomics can provide a more comprehensive understanding of cellular metabolism and its regulation.

Clinical Research Applications

While currently primarily used in basic research, L-Glutamine-2,3,3,4,4-d5 holds potential for clinical research applications. It could be used to assess glutamine metabolism in patients with various conditions, including cancer, metabolic disorders, and neurodegenerative diseases, potentially leading to personalized therapeutic approaches.

Development of Novel Deuterated Analogs

Research is ongoing to develop novel deuterated analogs of glutamine with different labeling patterns or combined with other isotopic labels. These new compounds could expand the toolkit available for metabolic research and provide even more precise information about specific metabolic pathways.

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